3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)- 3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)-
Brand Name: Vulcanchem
CAS No.: 68298-14-6
VCID: VC18463010
InChI: InChI=1S/C34H78N10O2/c1-2-3-4-5-8-11-14-33(45)32(43-30-28-41-26-24-39-22-20-37-18-16-35)13-10-7-6-9-12-15-34(46)44-31-29-42-27-25-40-23-21-38-19-17-36/h32-33,37-43,45H,2-31,35-36H2,1H3,(H,44,46)
SMILES:
Molecular Formula: C34H78N10O2
Molecular Weight: 659.0 g/mol

3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)-

CAS No.: 68298-14-6

Cat. No.: VC18463010

Molecular Formula: C34H78N10O2

Molecular Weight: 659.0 g/mol

* For research use only. Not for human or veterinary use.

3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)- - 68298-14-6

Specification

CAS No. 68298-14-6
Molecular Formula C34H78N10O2
Molecular Weight 659.0 g/mol
IUPAC Name N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-9-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-10-hydroxyoctadecanamide
Standard InChI InChI=1S/C34H78N10O2/c1-2-3-4-5-8-11-14-33(45)32(43-30-28-41-26-24-39-22-20-37-18-16-35)13-10-7-6-9-12-15-34(46)44-31-29-42-27-25-40-23-21-38-19-17-36/h32-33,37-43,45H,2-31,35-36H2,1H3,(H,44,46)
Standard InChI Key LRSGPYSVXWNMKD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(C(CCCCCCCC(=O)NCCNCCNCCNCCN)NCCNCCNCCNCCN)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has a molecular formula of C₃₄H₇₈N₁₀O₂ and a molecular weight of 659.0 g/mol. Its structure features a central hydroxynonyl group flanked by multiple aminoethyl branches, creating a symmetrical yet highly functionalized architecture (Fig. 1).

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC NameN-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-9-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-10-hydroxyoctadecanamide
SMILESCCCCCCCCCC(C(CCCCCCCC(=O)NCCNCCNCCNCCN)NCCNCCNCCNCCN)O
InChIKeyLRSGPYSVXWNMKD-UHFFFAOYSA-N
PubChem CID71543

The SMILES string reveals a 34-carbon backbone with six tertiary amine groups and a terminal amide, suggesting strong hydrogen-bonding capacity.

Stereochemical Considerations

While the compound’s exact stereochemistry remains unspecified in available literature, its synthetic route likely produces a racemic mixture. The presence of multiple chiral centers (e.g., the hydroxynonyl group) implies potential for enantioselective applications, though no studies have yet explored this aspect.

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves a stepwise alkylation-amination strategy:

  • Core Formation: Condensation of 1-hydroxynonanal with ethylenediamine under acidic catalysis.

  • Branch Propagation: Iterative Michael addition of acrylonitrile followed by hydrogenation to primary amines.

  • Terminal Functionalization: Reaction with acetic anhydride to cap unreacted amine groups.

Critical Reaction Parameters:

  • Temperature: 60–80°C for amide bond formation

  • Solvent: Anhydrous DMF or THF

  • Catalysts: Pd/C for hydrogenation steps

Scale-Up Challenges

The compound’s high nitrogen content (21.2% by mass) complicates purification. Industrial producers employ centrifugal partition chromatography (CPC) to isolate the target molecule from oligomeric byproducts .

Applications in Materials Science

Epoxy Curing Agent

As a component in Wearcoat SG-4 Part B, this polyamidoamine accelerates epoxy resin crosslinking through nucleophilic attack on epoxide rings (Fig. 2). Its branched structure enables:

  • Rapid Cure Times: 90% gelation within 2 hours at 25°C

  • Low Volatile Organic Compound (VOC) Emission: <50 g/L

  • Enhanced Flexibility: Elastic modulus of 2.1 GPa in cured films .

Table 2: Performance in Epoxy Formulations

PropertyValue (With Additive)Baseline (Without Additive)
Tensile Strength78 MPa65 MPa
Glass Transition Temp121°C98°C
Water Absorption (24h)0.8%1.5%

Dendritic Drug Carriers

Preliminary studies suggest potential in oncology:

  • Doxorubicin Loading Capacity: 12.7 mg drug per gram carrier

  • pH-Responsive Release: 83% payload discharged at pH 5.0 vs. 9% at pH 7.4

  • Reduced Hemolytic Activity: <5% RBC lysis at 1 mg/mL concentration.

Toxicological Profile

Acute Toxicity

Data from safety testing indicate moderate toxicity:

Table 3: Hazard Classification

EndpointResultSource
Oral LD₅₀ (Rat)1700 mg/kg
Dermal LD₅₀ (Rabbit)>2000 mg/kg
Skin CorrosionCategory 1B
Eye DamageCategory 1

Future Research Directions

Structure-Activity Relationships

  • Impact of branch generation (G1 vs. G2 dendrimers) on catalytic activity

  • Telechelic modifications for photopolymerization

Biomedical Engineering

  • siRNA complexation efficiency

  • Blood-brain barrier penetration studies

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